N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a dibenzo[1,4]oxazepin core fused with a benzo[c][1,2,5]thiadiazole-carboxamide moiety. This article compares the target compound with its closest structural analogues, focusing on synthesis, substituent effects, and analytical characterization.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3S/c25-19(11-5-7-14-16(9-11)24-28-23-14)21-12-6-8-17-13(10-12)20(26)22-15-3-1-2-4-18(15)27-17/h1-10H,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKNEPNKOUJUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement, and it is a major target for drugs used to treat a range of disorders, including Parkinson’s disease, schizophrenia, and bipolar disorder.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to the receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, altering the activity of neural circuits and leading to changes in behavior and cognition.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway. These pathways are involved in reward, reinforcement, and motor control, respectively. The downstream effects of this inhibition can include changes in mood, cognition, and motor activity.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Dopamine D2 receptor signaling, which can lead to changes in neural circuit activity and behavior. At the cellular level, this can involve changes in the firing rates of neurons, alterations in the release of neurotransmitters, and modifications to synaptic plasticity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the Dopamine D2 receptor. Additionally, the presence of other drugs or substances in the body can influence the compound’s pharmacokinetics and its interactions with its target.
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that exhibits various biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The structural features of this compound suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 424.4 g/mol. Its structure consists of a dibenzo[b,f][1,4]oxazepine core fused with a thiadiazole ring, which contributes to its biological activity. The presence of the oxo group enhances its reactivity and potential interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O5S |
| Molecular Weight | 424.4 g/mol |
| Structural Features | Dibenzo[b,f][1,4]oxazepine core, Thiadiazole ring |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The oxo group in the structure may facilitate binding to target sites through hydrogen bonding or other non-covalent interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- DNA Interaction: Similar compounds have shown the ability to bind DNA and exhibit antitumor activity by disrupting replication processes.
Biological Activities
Research has indicated several biological activities associated with similar compounds in the thiadiazole and oxazepine classes:
- Antitumor Activity: Compounds containing the dibenzo[b,f][1,4]oxazepine scaffold have demonstrated significant antitumor effects in vitro. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells).
- Antimicrobial Properties: Thiadiazole derivatives are known for their antibacterial and antifungal activities. Studies have reported that modifications in the thiadiazole ring enhance potency against a range of pathogens.
- Neuroprotective Effects: Some benzodiazepine derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease.
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of compounds similar to this compound using the CCK-8 assay on Hela cells. Results showed significant inhibition of cell proliferation with IC50 values indicating moderate potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications significantly increased antibacterial activity, suggesting that similar modifications could enhance the efficacy of this compound.
Comparison with Similar Compounds
Physicochemical and Analytical Profiling
LCMS and HRMS Data
- Target Compound : Expected molecular formula: C23H14N4O3S.
- Analogues :
Table 2: Analytical Data for Selected Analogues
Substituent Effects on Pharmacological Properties
- Electron-Withdrawing Groups : Trifluoromethyl (e.g., N-(10-ethyl-11-oxo-dibenzo[1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide, ) enhances metabolic stability but may reduce solubility .
- Halogenated Substituents : Chlorine/bromine (e.g., Compounds 40–41, ) improve binding affinity to D2 receptors due to increased lipophilicity .
- Methoxy Groups : 4-Methoxybenzyl derivatives (e.g., Compound 29, ) exhibit moderate logP values (~3.5), balancing solubility and membrane permeability .
Q & A
Q. What are the optimal synthetic routes for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer: The synthesis typically involves three key stages:
Preparation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid via nitration and cyclization of precursor aromatic amines (e.g., using HNO₃/H₂SO₄ followed by thionation with P₂S₅) .
Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Amide coupling with the dibenzoxazepin-2-amine derivative. This step requires controlled basic conditions (e.g., triethylamine or DMAP in dry DCM) to minimize side reactions .
Critical Parameters: Reaction temperature (0–5°C for acid chloride formation), solvent purity, and stoichiometric ratios (1:1.2 for amine:acid chloride) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the dibenzoxazepine carbonyl (C=O) resonates at δ ~170 ppm in ¹³C NMR, while the thiadiazole ring protons appear as distinct doublets in ¹H NMR .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the oxazepine ring’s keto-enol tautomerism .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 421.0824 for C₂₂H₁₃N₃O₃S) .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
Methodological Answer:
- HPLC with PDA Detection : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water. Retention times vary by ~2–3 minutes for analogs with trifluoromethyl vs. methoxy substituents .
- IR Spectroscopy : The amide C=O stretch (1650–1680 cm⁻¹) and thiadiazole C-S vibrations (650–700 cm⁻¹) provide fingerprint regions .
Advanced Research Questions
Q. How can regioselectivity challenges in dibenzoxazepine functionalization be addressed?
Methodological Answer: Regioselective substitution at the 2-position of dibenzoxazepine is achieved via:
- Directed ortho-Metalation (DoM) : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the NH group, followed by electrophilic quenching with iodine or trimethylsilyl chloride .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways, favoring substitution at the 2-position due to lower steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .
- Metabolic Stability : Perform liver microsome assays (human/rat) to quantify CYP450-mediated degradation, which impacts apparent activity .
Q. How does the compound’s electronic structure influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Deficient Thiadiazole Core : Facilitates Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (e.g., 5 mol% Pd, K₂CO₃, DMF/H₂O, 80°C).
- Hammett Analysis : σₚ values for substituents on the dibenzoxazepine ring correlate with reaction rates (electron-withdrawing groups accelerate oxidative addition) .
Q. What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PARP-1, PDB: 4UND) to simulate ligand binding. The thiadiazole moiety shows π-π stacking with Tyr907, while the amide forms hydrogen bonds with Ser904 .
- MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2 Å indicating favorable binding .
Contradictions and Resolutions
- Issue : Conflicting cytotoxicity data (IC₅₀ = 2 µM vs. 15 µM in HeLa cells).
- Resolution : Verify cell passage number, culture conditions (e.g., FBS batch), and compound purity (HPLC > 98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
